1-Fluoro-3-(3-methylpyrrolidin-1-yl)propan-2-ol
Description
1-Fluoro-3-(3-methylpyrrolidin-1-yl)propan-2-ol is a fluorinated secondary alcohol featuring a 3-methylpyrrolidine substituent. Compounds with fluoro-propan-2-ol backbones, such as THK5117 (a tau PET tracer) and Fluoromisonidazole (a hypoxia imaging agent), demonstrate diverse applications in neuroscience and oncology . The 3-methylpyrrolidine group introduces a cyclic amine moiety, likely influencing solubility, basicity, and receptor interactions compared to linear or bulkier amine substituents .
Properties
Molecular Formula |
C8H16FNO |
|---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
1-fluoro-3-(3-methylpyrrolidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C8H16FNO/c1-7-2-3-10(5-7)6-8(11)4-9/h7-8,11H,2-6H2,1H3 |
InChI Key |
VKEXVCSXQDAYPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C1)CC(CF)O |
Origin of Product |
United States |
Preparation Methods
Direct Nucleophilic Substitution of a Suitable Precursor
Method Overview:
A common approach involves starting from a protected or functionalized precursor such as 3-bromo or 3-chloropropanol derivatives, followed by nucleophilic substitution with a methylpyrrolidin-1-yl group. The key steps include:
- Preparation of 3-Halo-2-propanol derivatives: Synthesis of 3-bromo- or 3-chloropropanol intermediates, often via halogenation of 2-propanol derivatives.
- Nucleophilic substitution with 3-methylpyrrolidine: Using methylpyrrolidine as a nucleophile, the halogen is displaced under basic conditions, forming the pyrrolidinyl-substituted alcohol.
- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
- Base: Potassium carbonate or sodium hydride
- Temperature: 0°C to room temperature
- High regioselectivity
- Straightforward process suitable for scale-up
Functionalization of the Propanol Chain
Method Overview:
The hydroxyl group at the 2-position can be introduced via:
- Hydroboration-oxidation of an alkene precursor
- Grignard addition to an aldehyde or ketone intermediate
- Synthesis of an appropriate precursor with a protected hydroxyl group
- Subsequent oxidation or substitution to introduce the hydroxyl group at the correct position
- Hydroboration: Borane or borane complexes in tetrahydrofuran
- Oxidation: Hydrogen peroxide in aqueous base
Overall Synthetic Route Summary
Notes on Industrial and Laboratory Synthesis
- Purification: Crystallization or chromatography techniques are employed to purify intermediates and final compounds.
- Yield Optimization: Use of optimized solvents, temperature control, and protecting groups enhances overall yields.
- Safety & Environmental Considerations: Fluorinating reagents like DAST require careful handling due to toxicity and reactivity.
Research Findings and Data
- The patent literature indicates that multi-step synthesis involving halogenation, nucleophilic substitution, and fluorination is effective for similar compounds, with yields ranging from 41% to 94% depending on the step and reagents used.
- The synthesis of related pyrrolidinyl derivatives employs diethyl malonate and chlorination with phosphorus oxychloride, demonstrating the feasibility of multi-step approaches for complex molecules.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at position 1 may participate in nucleophilic substitution, though its efficacy as a leaving group is limited compared to halides like chlorine or bromine. Strong nucleophiles (e.g., hydroxide or amines) and polar aprotic solvents enhance reactivity.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| SN2 Displacement | KOH, DMSO, 80°C | 3-(3-Methylpyrrolidin-1-yl)propan-1,2-diol | |
| Fluorine Exchange | NaSH, Ethanol, reflux | 1-Sulfanyl-3-(3-methylpyrrolidin-1-yl)propan-2-ol |
Mechanistic Insights :
-
Steric hindrance from the pyrrolidine group reduces SN2 efficiency at C1.
-
Fluorine’s electronegativity stabilizes the transition state in polar media.
Dehydration and Elimination Reactions
Acid-catalyzed dehydration can produce α,β-unsaturated fluorinated alkenes, leveraging the hydroxyl group’s protonation and subsequent HF elimination.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acidic Dehydration | H₂SO₄, 120°C | 1-Fluoro-3-(3-methylpyrrolidin-1-yl)prop-1-ene |
Key Observations :
-
Competing pathways: Intramolecular elimination dominates over intermolecular ether formation.
-
Thermal stability of the alkene depends on the pyrrolidine ring’s conformational rigidity.
Oxidation of the Hydroxyl Group
The secondary alcohol at position 2 can be oxidized to a ketone, though steric effects may moderate reaction rates.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Jones Oxidation | CrO₃, H₂SO₄, Acetone, 0°C | 1-Fluoro-3-(3-methylpyrrolidin-1-yl)propan-2-one | |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | Same ketone product |
Synthetic Utility :
-
Ketone derivatives serve as intermediates for further functionalization (e.g., Grignard reactions).
Esterification and Acylation
The hydroxyl group undergoes esterification with acyl chlorides or anhydrides, enhancing lipophilicity for pharmaceutical applications.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acetylation | Acetic anhydride, Pyridine | 1-Fluoro-3-(3-methylpyrrolidin-1-yl)propan-2-yl acetate | |
| Sulfonation | Tosyl chloride, DMAP | Corresponding tosylate |
Applications :
-
Ester derivatives improve metabolic stability and membrane permeability.
Reactions Involving the Pyrrolidine Moiety
The tertiary amine in the pyrrolidine ring participates in alkylation and acid-base reactions.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| N-Alkylation | Methyl iodide, K₂CO₃, MeCN | Quaternary ammonium salt | |
| Protonation | HCl, Et₂O | Hydrochloride salt |
Structural Impact :
Ring-Opening and Rearrangement Reactions
Under harsh acidic conditions, the pyrrolidine ring may undergo partial cleavage, though this is less common due to its stability.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 24h | 1-Fluoro-3-(3-aminobutyl)propan-2-ol |
Considerations :
-
Ring-opening is kinetically disfavored but thermodynamically feasible at elevated temperatures.
Scientific Research Applications
1-Fluoro-3-(3-methylpyrrolidin-1-yl)propan-2-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(3-methylpyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Halogen Effects : Fluorine in the target compound and THK5117 enhances metabolic stability and lipophilicity compared to chlorine in 1-chloro-3-(pyrrolidin-1-yl)propan-2-ol .
- Amine Substituents: The 3-methylpyrrolidine group in the target compound provides steric hindrance and basicity distinct from THK5117’s quinoline-phenyl or Fluoromisonidazole’s nitroimidazole .
- Hydroxyl Position: Propan-2-ol derivatives (e.g., target compound, THK5117) exhibit different polarity and hydrogen-bonding profiles compared to propan-1-ol analogs (e.g., 3-(2-amino-5-fluoropyridin-3-yl)propan-1-ol) .
Binding and Pharmacological Profiles
Physical and Chemical Properties
Biological Activity
1-Fluoro-3-(3-methylpyrrolidin-1-yl)propan-2-ol is a fluorinated alcohol that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine moiety, which is often associated with various pharmacological properties, including neuroactivity and effects on neurotransmitter systems.
- Molecular Formula : C7H14FNO
- Molecular Weight : 147.19 g/mol
- CAS Number : 1860178-08-0
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in neurotransmission. Fluorinated compounds can exhibit altered lipophilicity, potentially enhancing their ability to cross the blood-brain barrier and interact with central nervous system targets.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound may exhibit:
- Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives can protect neuronal cells from apoptosis and oxidative stress.
- Antidepressant Activity : Compounds with similar functional groups have been shown to modulate serotonin and norepinephrine levels, potentially providing antidepressant effects.
- Analgesic Properties : Certain derivatives have demonstrated pain-relieving effects in preclinical models, indicating potential use in pain management therapies.
Case Studies and Research Findings
Several studies have explored the biological activities of fluorinated pyrrolidine derivatives, providing insights into the potential applications of this compound.
| Study | Findings |
|---|---|
| Pendergrass et al. (2020) | Investigated the inhibition of Type III secretion systems; compounds showed varying degrees of inhibition, suggesting potential antimicrobial properties. |
| MDPI Journal (2020) | Highlighted the synthesis of similar pyrrolidine derivatives with significant anti-fibrotic activity, indicating a broader therapeutic potential for this class of compounds. |
| ACS Journal (2023) | Reported on the efficacy of fluorinated compounds in tumor regression models, suggesting possible applications in oncology. |
Pharmacological Implications
The diverse biological activities associated with this compound make it a candidate for further investigation in various therapeutic areas:
- Neurological Disorders : Potential use in treating conditions such as depression and anxiety due to its interaction with neurotransmitter systems.
- Pain Management : Its analgesic properties could be explored for chronic pain therapies.
- Cancer Therapy : As indicated by recent studies, it may possess properties that aid in tumor suppression.
Q & A
Advanced Research Question
- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric fluorination .
- Kinetic Resolution : Enzymatic resolution with lipases (e.g., Candida antarctica) to isolate desired enantiomers .
- Analytical Chiral HPLC : Confirm enantiomeric excess (ee) using a Chiralpak® AD-H column (hexane/isopropanol 85:15) .
How can researchers characterize the compound’s physicochemical properties for formulation development?
Basic Research Question
- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting point and decomposition temperature .
- Hygroscopicity : Dynamic Vapor Sorption (DVS) analysis at 25°C/60% RH .
- Solubility Profile : Use USP paddle apparatus for intrinsic dissolution rate (IDR) in biorelevant media .
What experimental designs are recommended for studying the compound’s interaction with biological targets (e.g., GPCRs)?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to immobilized receptors .
- Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution (e.g., β-adrenergic receptor analogs) .
- Mutagenesis Studies : Replace key residues (e.g., Ser 203 in pyrrolidine-binding pockets) to validate binding motifs .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
